molecular formula C15H15N3O4S2 B2727614 2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid CAS No. 1050151-46-6

2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

Cat. No.: B2727614
CAS No.: 1050151-46-6
M. Wt: 365.42
InChI Key: FSRLDQFPMNQAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-amino-4-chlorothiophenol with chloroacetic acid under acidic conditions to form the thiazole core . This intermediate is then reacted with 4-acetamidophenylamine and other reagents to introduce the acetamido and oxoethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the acetamido, oxoethyl, and thio groups allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-9(19)16-10-2-4-11(5-3-10)17-13(20)8-24-15-18-12(7-23-15)6-14(21)22/h2-5,7H,6,8H2,1H3,(H,16,19)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLDQFPMNQAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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